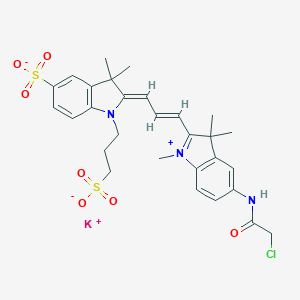
Neo-Cyanine 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neo-Cyanine 3, also known as 2-[(3-(5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate, is a reactive fluorescent dye. It is part of the cyanine dye family, which is known for its high absorption coefficient and fluorescence emission intensity. These dyes are widely used in various scientific applications due to their ability to absorb and emit light over a broad spectral range .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neo-Cyanine 3 involves the reaction of 5-chloroacetylamino-1,3,3-trimethyl-2-methyleneindoline with 1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Neo-Cyanine 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups into the dye molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Neo-Cyanine 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques for detecting and monitoring diseases.
Industry: Applied in the development of sensors, photodynamic therapy, and solar cells
Wirkmechanismus
The mechanism of action of Neo-Cyanine 3 involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the dye is used .
Vergleich Mit ähnlichen Verbindungen
Neo-Cyanine 3 is part of the larger cyanine dye family, which includes compounds such as:
Indocyanine Green: Used in medical imaging and diagnostics.
Cy3 and Cy5: Commonly used in molecular biology for labeling nucleic acids and proteins.
Thiazole Orange: Employed in flow cytometry and nucleic acid staining
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct absorption and emission properties. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Eigenschaften
CAS-Nummer |
427882-81-3 |
|---|---|
Molekularformel |
C29H33ClKN3O7S2 |
Molekulargewicht |
674.3 g/mol |
IUPAC-Name |
potassium;(2E)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |
InChI-Schlüssel |
MFRFMPCTDWFEAR-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Synonyme |
Neo-Cyanaine-3; 2[-3-[5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene]prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate; 5-[(2-Chloroacetyl)amino]-2-[3-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-yliden |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















